N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
“N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide” is a synthetic organic compound that features both pyrazole and tetrazole moieties. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure suggests potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is often formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the pyrazole and tetrazole rings with a benzamide moiety. This can be achieved through a condensation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic benzene ring in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of both pyrazole and tetrazole rings suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide” would depend on its specific interactions with molecular targets. Generally, compounds with pyrazole and tetrazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide
- N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)aniline
- N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)phenylacetamide
Uniqueness
“N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-tetrazol-1-yl)benzamide” is unique due to the specific substitution pattern on the benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c1-18-7-10(6-14-18)15-12(20)9-2-4-11(5-3-9)19-8-13-16-17-19/h2-8H,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBAQGUODRMNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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